Cas no 1006464-09-0 (3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a furan and pyrazole core with an aldehyde functional group. This structure imparts reactivity suitable for further derivatization, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both furan and pyrazole moieties enhances its potential as a building block for bioactive molecules, offering versatility in medicinal chemistry applications. The aldehyde group enables facile condensation reactions, facilitating the synthesis of Schiff bases or other heterocyclic derivatives. Its well-defined molecular architecture ensures consistent performance in research and industrial applications, supporting advancements in drug discovery and material science.
3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde structure
1006464-09-0 structure
Product name:3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde
CAS No:1006464-09-0
MF:C9H8N2O2
MW:176.172021865845
MDL:MFCD08444448
CID:2622976
PubChem ID:9267898

3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde
    • 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde;
    • 3-(5-METHYL-2-FURYL)-1H-PYRAZOLE-4-CARBALDEHYDE
    • SY168669
    • EN300-25648
    • MFCD08444448
    • G43216
    • Z203055122
    • 1006464-09-0
    • 3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde
    • DTXSID30429407
    • J-000189
    • AKOS001279041
    • 997-990-8
    • 3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde
    • MDL: MFCD08444448
    • Inchi: InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)9-7(5-12)4-10-11-9/h2-5H,1H3,(H,10,11)
    • InChI Key: JWGODRWFMKXNGH-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(O1)C2=C(C=NN2)C=O

Computed Properties

  • Exact Mass: 176.05900
  • Monoisotopic Mass: 176.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 58.9Ų

Experimental Properties

  • PSA: 58.89000
  • LogP: 1.79060

3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde Security Information

3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-25648-1.0g
3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde
1006464-09-0 95%
1.0g
$470.0 2024-06-19
Enamine
EN300-34623-0.05g
3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde
1006464-09-0 95%
0.05g
$88.0 2023-02-13
Enamine
EN300-34623-0.5g
3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde
1006464-09-0 95%
0.5g
$353.0 2023-02-13
Chemenu
CM315239-1g
3-(5-Methyl-2-furyl)-1h-pyrazole-4-carbaldehyde
1006464-09-0 95%
1g
$480 2021-08-18
SHENG KE LU SI SHENG WU JI SHU
sc-344474-250 mg
3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde,
1006464-09-0
250MG
¥1,805.00 2023-07-11
Enamine
EN300-25648-5.0g
3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde
1006464-09-0 95%
5.0g
$1364.0 2024-06-19
SHENG KE LU SI SHENG WU JI SHU
sc-344474A-1 g
3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde,
1006464-09-0
1g
¥3,836.00 2023-07-11
Enamine
EN300-34623-0.25g
3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde
1006464-09-0 95%
0.25g
$188.0 2023-02-13
Enamine
EN300-34623-5.0g
3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde
1006464-09-0 95%
5.0g
$1364.0 2023-02-13
Enamine
EN300-25648-0.05g
3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde
1006464-09-0 95%
0.05g
$88.0 2024-06-19

Additional information on 3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde

3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde: A Comprehensive Overview

3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde, also known by its CAS registry number CAS No. 1006464-09-0, is a fascinating compound with significant potential in various fields of chemical research and application. This compound is a derivative of pyrazole, a five-membered aromatic heterocycle, which has been extensively studied for its versatile reactivity and biological activity. The presence of the methylfuran substituent further enhances its chemical properties, making it a valuable molecule in both academic and industrial settings.

The structure of 3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring fused with a furan moiety, which introduces unique electronic and steric effects. The aldehyde group at the 4-position of the pyrazole ring adds to its reactivity, making it an attractive substrate for various organic transformations. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the development of potential anti-tumor agents and enzyme inhibitors.

One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of complex heterocyclic structures. Researchers have employed it in the construction of multi-ring systems, leveraging its reactivity to form bonds with other functional groups such as ketones, esters, and amines. These findings underscore its importance in modern synthetic chemistry.

In terms of biological activity, 3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde has shown significant promise as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit key inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases such as arthritis and cardiovascular disorders.

The synthesis of this compound has been optimized through various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved the yield but also reduced the reaction time, making it more feasible for large-scale production.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity profiles of this compound with high accuracy. These computational studies have provided valuable insights into its potential interactions with biological targets, paving the way for further experimental validation.

In conclusion, 3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde stands out as a versatile and biologically active compound with a wide range of applications in drug discovery and organic synthesis. Its unique structure and reactivity make it an invaluable tool for chemists and biologists alike, driving continued research into its properties and potential uses.

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Amadis Chemical Company Limited
(CAS:1006464-09-0)3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde
A1097560
Purity:99%
Quantity:1g
Price ($):462.0